molecular formula C9H12O3 B8360839 5-Methyl-2-propyl-3-furoic acid

5-Methyl-2-propyl-3-furoic acid

Cat. No. B8360839
M. Wt: 168.19 g/mol
InChI Key: IBVYDEXXABPTRD-UHFFFAOYSA-N
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Patent
US04025537

Procedure details

Saponification of 0.5 g of the ester was carried out by refluxing 12 hours in 10 ml of 25% aqueous sodium hydroxide and 5 ml of ethanol. Acidification precipitated the crude acid which was purified by sublimination to give 5-methyl-2-propyl-3-furoic acid, mp 91°-102° C.
Name
ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH3:9])=[C:4]([C:10]([O:12]CC)=[O:11])[CH:3]=1>[OH-].[Na+].C(O)C>[CH3:1][C:2]1[O:6][C:5]([CH2:7][CH2:8][CH3:9])=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC(=C(O1)CCC)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidification precipitated the crude acid which
CUSTOM
Type
CUSTOM
Details
was purified by sublimination

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(O1)CCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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